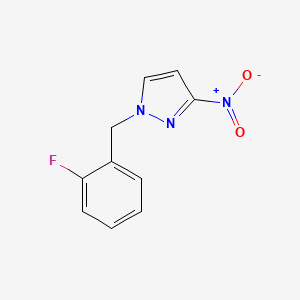

1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-fluorobenzyl)-3-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazole derivatives. It has been studied for its potential use in various scientific research applications, including drug discovery and development.

Aplicaciones Científicas De Investigación

Solution-Phase and Solid-Phase Synthesis

Research has demonstrated the solution and solid-phase synthesis methodologies for 1-pyrazol-3-ylbenzimidazoles from derivatives similar to 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole. These methods are crucial for generating libraries of diverse 1-heteroaryl derivatives of benzimidazoles, which are valuable in material science and pharmaceutical chemistry (Portilla et al., 2008).

Regioselective Synthesis

Another study focused on the regioselective synthesis of unsymmetrical 3,5-dialkyl-1-arylpyrazoles, demonstrating the versatility of fluoro and nitro substituted benzyl derivatives in facilitating targeted chemical modifications (Wang, Tan, & Zhang, 2000).

Experimental and Theoretical Investigations

Theoretical and experimental investigations into compounds similar to 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole have provided insights into their molecular geometry, vibrational frequencies, and chemical shifts through NMR and X-ray diffraction. This research is fundamental for understanding the physical and chemical properties of these compounds (Evecen et al., 2016).

Synthesis and Reaction Studies

Studies on the synthesis and reaction of ortho-fluoronitroaryl nitroxides highlight the reactivity and potential applications of fluoro and nitro substituted compounds in creating novel synthons and reagents for spin-labelling studies in biochemistry and materials science (Hankovszky et al., 1989).

Fluorinated Ligands for Organic Electronics

Research into fluorinated ligands, including pyrazole derivatives, has explored their optical properties and potential applications in organic electronics, such as organic light-emitting diodes (OLEDs). This area of study opens up avenues for the development of advanced materials with enhanced electronic and luminescent properties (Pedrini et al., 2020).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with soluble guanylate cyclase (sgc), a key enzyme involved in the nitric oxide (no) signaling pathway .

Mode of Action

It’s worth noting that similar compounds have been found to stimulate sgc, leading to an increase in cyclic guanosine monophosphate (cgmp) production . This action is independent of NO but is enhanced in the presence of NO .

Biochemical Pathways

Based on the interaction with sgc, it can be inferred that it may influence the no/sgc/cgmp signaling pathway .

Result of Action

Based on the interaction with sgc, it can be inferred that it may influence the production of cgmp, a key secondary messenger involved in various cellular processes .

Propiedades

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-9-4-2-1-3-8(9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUHPOUUJCOAFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC(=N2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorobenzyl)-3-nitro-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2632113.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2632115.png)

![N-(3-methyl-1H-pyrazol-5-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide](/img/structure/B2632119.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2632121.png)

![2-(3,5-difluorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2632124.png)